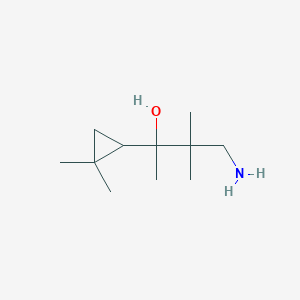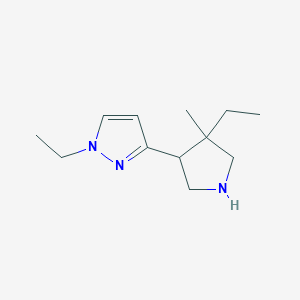
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide is a chemical compound with the molecular formula C9H14ClN5O It is known for its unique structure, which includes a pyrazine ring and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide typically involves the reaction of pyrazine derivatives with azetidine intermediates. One common method includes the condensation of pyrazine-2-carboxylic acid hydrazide with 3-methylazetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-compatible molecule for sensing and imaging applications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is facilitated by the pyrazine and azetidine rings, which create a specific cavity for metal ion binding. The compound’s ability to penetrate cellular membranes makes it a valuable tool for biological imaging and sensing applications .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazine-2-carboxylic acid hydrazide
- 3-Methylazetidine-3-carboxylic acid
- N-bromosuccinimide (NBS)
Uniqueness
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide stands out due to its unique combination of a pyrazine ring and an azetidine ring. This structural feature imparts distinct chemical reactivity and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H13N5O |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7/h2-4H,5-6,10H2,1H3,(H,13,15) |
Clave InChI |
TUNJOOAJAKPCMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=NC=CN=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


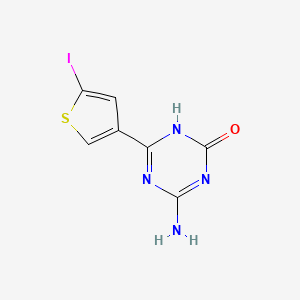


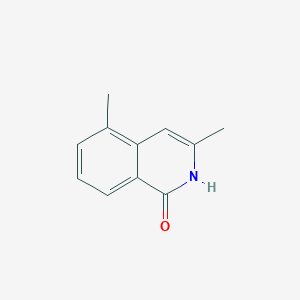
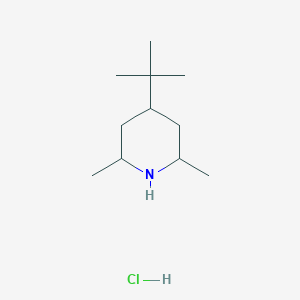

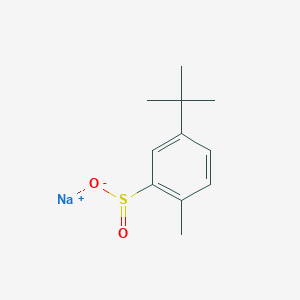
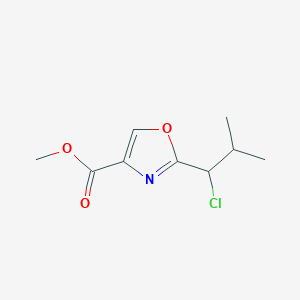
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
